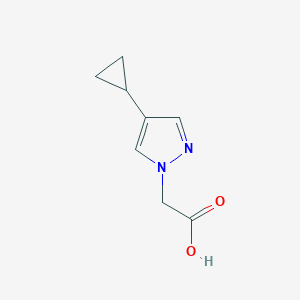

2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid

Overview

Description

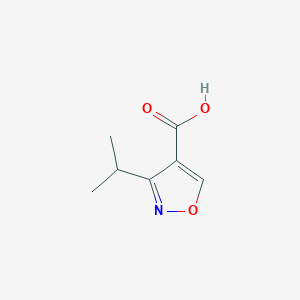

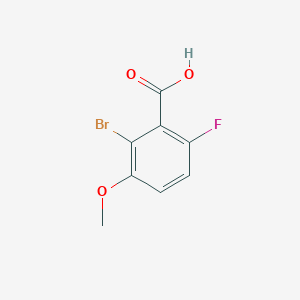

2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound appears as a solid under normal conditions .

Molecular Structure Analysis

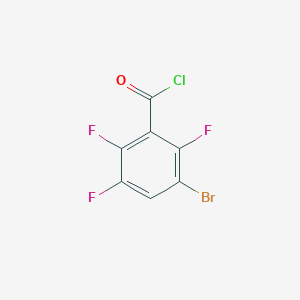

The IUPAC name for this compound is 2-(4-cyclopropylpyrazol-1-yl)acetic acid . The InChI code is 1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) . The compound’s structure includes a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 166.18 .Scientific Research Applications

Cyclisation Reactions

The compound's capacity to undergo cyclisation reactions is crucial. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, which is closely related to 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid, with triethylorthoformate yields unexpected cyclic imide products. This reaction is sensitive to reagent nature and reaction medium acidity, enabling the controlled production of various bicyclic heterocycles from a single starting material (Smyth et al., 2007).

Synthesis and Pharmacological Studies

The synthesis and pharmacological potential of this compound derivatives have been explored. A related study synthesized pyrazoline derivatives, demonstrating their potential in creating novel pharmacological agents (Girisha et al., 2010).

Angiotensin Converting Enzyme (ACE) Inhibitors

Studies involving the synthesis of pyrazole analogues, including this compound derivatives, have shown promising results in the development of ACE inhibitors. These inhibitors are significant for their potential therapeutic applications in cardiovascular diseases (Kantevari et al., 2011).

Anti-inflammatory Activity

Pyrazole acetic acid derivatives, like this compound, have been evaluated for their potential as anti-inflammatory agents. This research is crucial in the development of new drugs for treating inflammatory conditions (Andrés et al., 2014).

Corrosion Inhibition

Pyrazoline derivatives have been studied for their effectiveness as corrosion inhibitors. This research is particularly relevant in industrial applications where corrosion of materials like mild steel is a concern (Lgaz et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” according to its Safety Data Sheet . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit a wide range of biological activities .

Mode of Action

It’s known that the pyrazole ring is a crucial component in many bioactive compounds, suggesting that it may play a key role in the compound’s interaction with its targets .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological properties, suggesting that they may affect multiple pathways .

Pharmacokinetics

The compound’s molecular weight (16618) and its solid physical form suggest that it may have certain pharmacokinetic properties .

Result of Action

Pyrazole derivatives have been associated with a variety of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. For instance, the compound’s storage temperature (2-8°C in a sealed, dry environment) can affect its stability . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.

properties

IUPAC Name |

2-(4-cyclopropylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXUQTSIMIWFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)